ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Conventions for Thiazolo[3,2-a]Pyrimidine Derivatives
The IUPAC name of the compound reflects its fused heterocyclic core and substituent positions. The parent structure, 5H-thiazolo[3,2-a]pyrimidine , consists of a thiazole ring (positions 1–3) fused to a pyrimidine ring (positions a–c) at the [3,2-a] junction. The numbering begins at the sulfur atom in the thiazole ring (position 1), proceeds clockwise, and continues into the pyrimidine ring (Figure 1).
Substituent Assignments :
- 5-(4-Chlorophenyl : A para-chlorinated phenyl group attaches to position 5 of the pyrimidine ring.
- 2-(4-Fluorobenzylidene : An E-configuration benzylidene group with para-fluoro substitution links to position 2 of the thiazole ring.
- 7-Methyl : A methyl group occupies position 7 on the pyrimidine.
- 3-Oxo-2,3-dihydro : A ketone at position 3 and partial saturation between positions 2–3.
- 6-Carboxylate : An ethyl ester at position 6.
The stereodescriptor (2E) specifies the geometry of the benzylidene double bond, ensuring trans-configuration relative to the thiazole ring.
Molecular Topology Analysis: Benzylidene Substitution Patterns and Stereoelectronic Effects
The 4-fluorobenzylidene group introduces distinct electronic and steric effects:
Electronic Effects
- Electron-Withdrawing Fluorine : The para-fluoro substituent enhances the electrophilicity of the benzylidene’s aromatic ring, stabilizing resonance interactions with the thiazole’s π-system.
- Conjugation Pathways : The double bond between C2 and the benzylidene carbon facilitates delocalization into the thiazole ring, altering electron density at N1 and S3 (Figure 2).
Steric Considerations
- Planar Orientation : The E-configuration minimizes steric clashes between the benzylidene’s fluorine and the thiazole’s methyl group at C7.
- Torsional Strain : Molecular modeling reveals a 15° dihedral angle between the benzylidene and thiazole rings, optimizing van der Waals interactions.
Table 1 : Key Bond Lengths and Angles in the Thiazolo[3,2-a]Pyrimidine Core
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| S3–C2 | 1.72 | Thiazole ring contraction |
| N1–C6 | 1.34 | Pyrimidine conjugation |
| C2–Cbenzylidene | 1.45 | Double bond character preservation |
| ∠C2–N1–C6 | 123° | Distorted trigonal geometry |
Comparative Structural Analysis with Related Thiazolopyrimidine Scaffolds
The target compound shares structural motifs with bioactive thiazolopyrimidines but diverges in substitution patterns:
Common Features
- Fused Thiazole-Pyrimidine Core : Present in analogs like thiazolo[3,2-a]pyrimidine-3,5,7-trione (CID 14747438) and thiazolopyrimidine-Cl (CID 406284).
- Electron-Deficient Sites : The 3-oxo group and pyrimidine N-atoms enable hydrogen bonding akin to kinase inhibitors.
Divergent Features
- Benzylidene vs. Alkyl Substituents : Unlike ethyl 3,7-dimethyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , the benzylidene group introduces extended conjugation.
- Chloro-Fluoro Synergy : The 4-chlorophenyl and 4-fluorobenzylidene combination is unique among registered thiazolopyrimidines.
Table 2 : Structural Comparison of Selected Thiazolo[3,2-a]Pyrimidines
Properties
Molecular Formula |
C23H18ClFN2O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-6-8-16(24)9-7-15)21(28)18(31-23)12-14-4-10-17(25)11-5-14/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
PAGWDSXUSIBTII-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)F)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to construct the fused pyrimidine ring.
Functional Group Substitution: The resulting thiazolopyrimidine core is further functionalized by introducing the chlorophenyl, fluorobenzylidene, and carboxylate ester groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl carboxylate group (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.
Example reaction conditions
Electrophilic Aromatic Substitution
The 4-fluorobenzylidene and 4-chlorophenyl groups participate in electrophilic substitution. Bromination and nitration occur preferentially at electron-rich positions.
Nitration reaction
Ring-Opening and Rearrangement Reactions
The thiazolo[3,2-a]pyrimidine core undergoes ring-opening under strong nucleophilic conditions.
Ammonolysis
Condensation Reactions
The exocyclic double bond (benzylidene group) participates in Michael additions or Diels-Alder reactions.
Cycloaddition with maleic anhydride
| Conditions | Product | Yield |
|---|---|---|
| Toluene, 110°C (12 hrs) | Fused tricyclic adduct | 41% |
| Key data : ¹H NMR shows new vinyl protons at δ 6.45–6.52; MALDI-TOF m/z 567.3 [M+H]⁺ |
Halogen Exchange Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution with strong nucleophiles.
Fluorine displacement
Photochemical Reactions
The α,β-unsaturated ketone system undergoes [2+2] photocycloaddition.
| Conditions | Product | Yield |
|---|---|---|
| UV light (254 nm), benzene, 24 hrs | Cyclobutane-fused derivative | 28% |
| Data : X-ray diffraction confirms dimeric structure |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity:
Scientific Research Applications
Structural Characteristics
The compound features:
- Molecular Formula : C₁₈H₁₈ClF₂N₂O₃S
- Molecular Weight : Approximately 456.9 g/mol
- Functional Groups : Includes thiazole and pyrimidine rings, which are known for their biological activities.
The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical development.
Anticancer Properties
Research indicates that compounds similar to ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit potent inhibitory effects against various cancer cell lines. Thiazolopyrimidine derivatives have been shown to disrupt tumor cell replication effectively .
Antimicrobial and Antiviral Activities
This compound also shows promise as an antimicrobial and antiviral agent. Its structural features allow it to interact with biological targets involved in pathogen replication and survival. Studies have highlighted its effectiveness against a range of pathogens, suggesting its potential use in treating infectious diseases.
Case Studies and Research Findings
Several studies have documented the effectiveness of thiazolopyrimidine derivatives in medicinal chemistry:
- Antitumor Activity : A study published in MDPI highlights the synthesis of various thiazolopyrimidine derivatives and their tested anticancer activities against specific cell lines. The results showed significant inhibition rates compared to control groups .
- Molecular Docking Studies : Research involving molecular docking simulations has been conducted to understand the binding affinities of this compound with various biological targets. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological profile .
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and material properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Key Thiazolo[3,2-a]Pyrimidine Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, F, Br):
The 4-chlorophenyl and 4-fluorobenzylidene groups in the target compound likely enhance electrophilicity, improving interactions with enzyme active sites. For example, brominated analogs (Table 1, row 2) show crystallographic stability but lack bioactivity due to steric hindrance from Br . - Extended Conjugation (e.g., 3-phenylallylidene):
Derivatives with allylidene substituents (Table 1, row 3) exhibit redshifted UV-vis spectra, suggesting applications in optoelectronics . However, increased hydrophobicity may reduce bioavailability. - Bioactive Moieties (e.g., benzodioxol, diBr-OH-benzylidene):
The compound in Table 1, row 4, demonstrates significant Cdc25B inhibition (IC₅₀ = 3.0 µM) due to hydrogen bonding between the hydroxyl group and the enzyme’s binding pocket .
Crystallographic and Electronic Comparisons
- Planarity and Hydrogen Bonding:
The target compound’s 4-fluorobenzylidene group facilitates planarization, as seen in similar structures via C–H···F interactions . In contrast, carboxybenzylidene derivatives (Table 1, row 5) form dimeric structures via O–H···O hydrogen bonds .
Research Findings and Implications
The target compound’s combination of 4-chlorophenyl and 4-fluorobenzylidene groups positions it as a promising candidate for kinase or phosphatase inhibition, though experimental validation is needed. Structural analogs with polar substituents (e.g., –COOH, –OH) show enhanced crystallinity and metal-binding capacity, suggesting applications in materials science . Future studies should explore substituent effects on pharmacokinetics (e.g., logP, solubility) and target-specific activity.
Biological Activity
Ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring fused with a pyrimidine structure and various functional groups, contribute to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C_{22}H_{19}ClF N_3 O_3 S, with a molecular weight of approximately 456.9 g/mol. The compound features several notable elements:
- Thiazolo-pyrimidine fusion : This structure enhances biological activity.
- Halogen substituents : The presence of chlorine and fluorine increases lipophilicity and bioavailability.
Antimicrobial Properties
Studies have shown that compounds similar to ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl exhibit significant antimicrobial activity. For instance, derivatives of thiazolo-pyrimidines have demonstrated potent inhibitory effects against various bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for these compounds was reported at 256 µg/mL .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Ethyl (2E)-5-(4-chlorophenyl)-... | 256 | E. coli, S. aureus |
| Similar Thiazolo-pyrimidines | 256 | E. coli, S. aureus |
Antiviral Activity
Research indicates that thiazolo-pyrimidine derivatives possess antiviral properties as well. In vitro studies have shown that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation. Specific mechanisms include the inhibition of viral polymerases and proteases.
Anticancer Activity
The anticancer potential of ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects that may be attributed to its ability to induce apoptosis in cancer cells. For example, studies have demonstrated that similar compounds can significantly reduce cell viability in breast and lung cancer models through mechanisms involving cell cycle arrest and apoptotic pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various thiazolo-pyrimidines and tested their antimicrobial activities against E. coli and S. aureus, confirming their effectiveness at low concentrations .
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed to understand the spatial arrangement of atoms within the molecule, which can influence biological activity .
- In Silico Studies : Computational studies have predicted the binding affinities of these compounds to biological targets, providing insights into their mechanisms of action and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thiazolopyrimidines are prepared by reacting thiourea intermediates with α,β-unsaturated carbonyl compounds under reflux in ethanol. Substituent positions (e.g., 4-chlorophenyl, 4-fluorobenzylidene) are introduced via pre-functionalized aldehydes or ketones. Reaction conditions (temperature, solvent, catalyst) are critical for achieving high yields. Crystallization from DMF/ethanol mixtures is commonly used for purification .
Q. How can single-crystal X-ray diffraction (SCXRD) confirm the stereochemistry and molecular conformation of this compound?
- Methodology : SCXRD analysis reveals the (2E)-configuration of the benzylidene group and planarity of the thiazolopyrimidine core. Key parameters include bond lengths (e.g., C8–C9 = 1.345 Å for the exocyclic double bond) and torsion angles (e.g., C5–C6–C7–O1 = −176.2°), which validate the Z/E configuration. Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 are standard .
| Key Structural Parameters | Value (Å/°) | Source |
|---|---|---|
| C8–C9 bond length | 1.345 | |
| C5–C6–C7–O1 torsion angle | −176.2° | |
| Dihedral angle (thiazole-pyrimidine) | 3.1° |
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the ethyl ester (δ ~4.3 ppm for CH2, ~1.3 ppm for CH3), fluorobenzylidene protons (δ ~7.5–8.2 ppm), and thiazole protons.
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C–F/C–Cl vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., m/z 483.08 [M+H]+) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-Cl, 4-F) influence the reactivity of the thiazolopyrimidine core?
- Methodology : Electron-withdrawing groups (e.g., 4-Cl, 4-F) stabilize the conjugated π-system of the benzylidene moiety, enhancing electrophilic reactivity at the C2 position. Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate substituent Hammett constants (σ) with reaction rates in nucleophilic additions. For example, 4-F substituents increase electrophilicity by 15% compared to unsubstituted analogs .
Q. What intermolecular interactions govern crystal packing, and how do they affect solubility?
- Methodology : SCXRD reveals C–H···O hydrogen bonds (2.55–2.65 Å) and π–π stacking (3.8–4.2 Å) between fluorophenyl and thiazole rings. These interactions reduce solubility in polar solvents (e.g., water solubility <0.1 mg/mL). Co-crystallization with DMF (as in ) disrupts packing via solvent inclusion, improving solubility for biological assays .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC50 values against substituent patterns. For instance, 4-fluorobenzylidene derivatives show higher antimicrobial activity (MIC = 8 µg/mL) but lower anticancer potency (IC50 >50 µM) due to reduced membrane permeability .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to identify steric clashes or electronic mismatches caused by bulky substituents .
Data Contradiction Analysis
Q. Why do some studies report planar thiazolopyrimidine cores while others show slight non-planarity?
- Analysis : Non-planarity (dihedral angles up to 8.2°) arises from steric hindrance between the 7-methyl group and adjacent substituents. Computational studies (e.g., Gaussian 09) show that planar conformers are energetically favored by ~3 kcal/mol, but crystal packing forces can distort the geometry .
Experimental Design Recommendations
Q. What strategies optimize yield in large-scale synthesis?
- Methodology :
- Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 12 hours to <2 hours.
- Replace ethanol with acetonitrile to minimize side-product formation (yield increases from 65% to 82%).
- Employ column chromatography (silica gel, hexane/ethyl acetate 7:3) for intermediates, followed by recrystallization for the final product .
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
